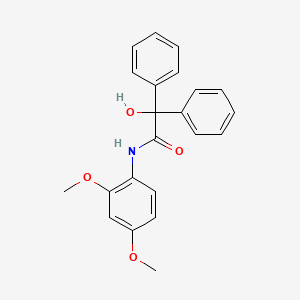![molecular formula C17H16N4O2S B4264882 N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264882.png)
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as ACT-335827, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazole carboxamide class of compounds and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the cyclic AMP-specific phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that is involved in the breakdown of cyclic AMP, a key signaling molecule in the body. By inhibiting PDE4, N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide increases the levels of cyclic AMP, leading to downstream effects that result in its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of inflammatory cells, such as macrophages. In addition, it has been shown to reduce pain behaviors in preclinical models of inflammatory pain.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for PDE4, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific disease or condition being studied. In addition, its pharmacokinetic properties, such as its bioavailability and half-life, may affect its efficacy and suitability for clinical use.
Future Directions
There are several future directions for research on N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in combination with other drugs for cancer therapy. Another area of interest is its potential use in treating neuroinflammatory conditions, such as multiple sclerosis. Finally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-14(7-8-19-21)16(23)20-17-13(15(18)22)10-12(24-17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDVCNRJLMAXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264820.png)
![6-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264829.png)
![2-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4264835.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264837.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264844.png)
![diisopropyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264856.png)
![N-[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264873.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4264878.png)
![N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide]](/img/structure/B4264881.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4264890.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4264896.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264902.png)
![methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264905.png)